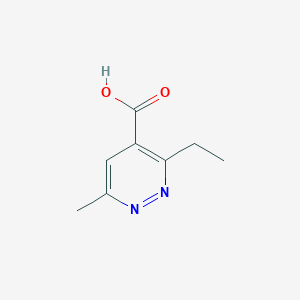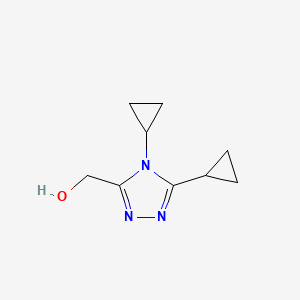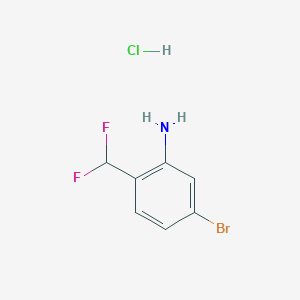
5-Bromo-2-(difluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethyl)aniline hydrochloride, commonly referred to as 5-Bromo-2-DFMA-HCl, is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and is typically used in laboratory experiments. 5-Bromo-2-DFMA-HCl has been used in the synthesis of various compounds and is known to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
5-Bromo-2-(difluoromethyl)aniline hydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. For example, it has been used in the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride, which is an internal standard for LC-MS assays, demonstrating its utility in creating labeled compounds for analytical purposes (Harwood, 2004).
The compound has also been involved in the development of novel methods for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, showcasing its potential in fluoroalkylation reactions and the synthesis of fluorinated molecules, which are of great interest in pharmaceutical and agrochemical industries (Kong et al., 2017).
Material Science and Semiconductor Applications
- In material science, derivatives of 5-Bromo-2-(difluoromethyl)aniline hydrochloride have been synthesized and explored for their electrical conductivity and potential use in organic semiconductors. The creation of poly(aniline-co-o-bromoaniline) copolymers and their analysis suggests the role of such compounds in fabricating thinner, cheaper, and environmentally friendly optoelectronic devices (Mahudeswaran et al., 2016).
Advanced Organic Synthesis Techniques
- Innovative synthesis techniques have also been developed using 5-Bromo-2-(difluoromethyl)aniline hydrochloride or its related compounds as key intermediates. These include the development of an efficient palladium-catalyzed intramolecular carbometalation reaction for synthesizing complex molecules with potential pharmaceutical applications, illustrating the compound's role in facilitating novel synthetic pathways (Richey & Yu, 2009).
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANYBGDSMESJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

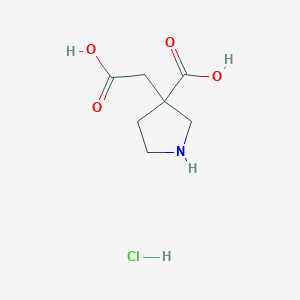
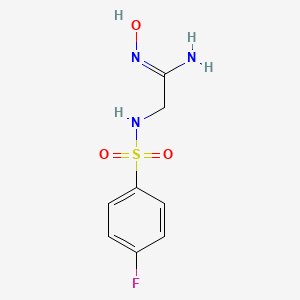
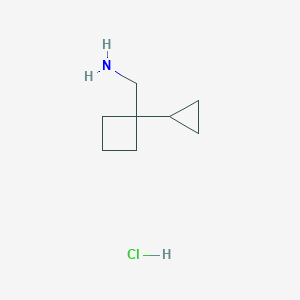
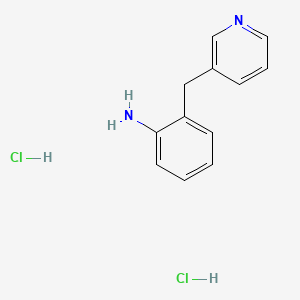
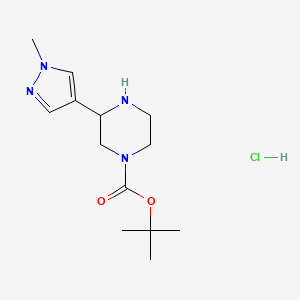
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
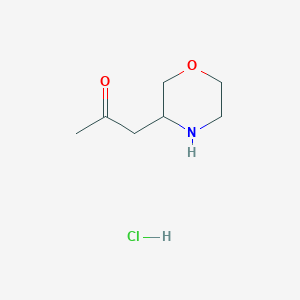
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
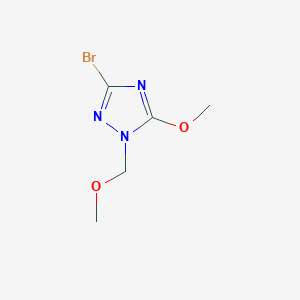
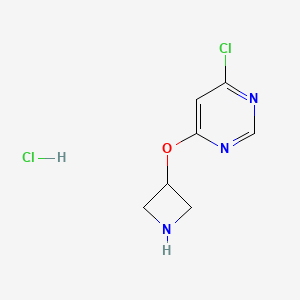
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

